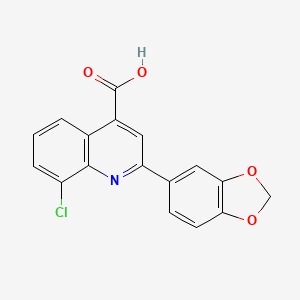

2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid is a complex organic compound that features a benzodioxole moiety fused with a quinoline structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

Quinoline Synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Coupling Reaction: The benzodioxole and quinoline moieties are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted benzodioxole and quinoline derivatives, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid has been investigated for its potential as an antimalarial agent. The chloroquinoline structure is known for its efficacy against malaria parasites, and modifications to this structure can enhance therapeutic properties or reduce toxicity.

Case Study: Antimalarial Activity

Research has shown that derivatives of chloroquine exhibit varying degrees of activity against Plasmodium falciparum. The introduction of the benzodioxole moiety may improve selectivity and potency against resistant strains of the parasite .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound could be developed into a novel antibiotic.

Case Study: Antibacterial Screening

In vitro studies indicated that derivatives of quinoline compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests a promising avenue for the development of new antibiotics .

Cancer Research

Recent studies have explored the potential of quinoline derivatives in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth. The carboxylic acid group may enhance solubility and bioavailability, making it a suitable candidate for further development.

Case Study: Enzyme Inhibition

Research has indicated that certain quinoline derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells. This mechanism presents a viable pathway for developing anticancer agents .

Synthetic Chemistry

The synthesis of this compound can be achieved through various chemical reactions, including cyclization and functional group modification. Its synthesis provides insights into reaction mechanisms and the development of new synthetic pathways.

Synthetic Pathway Example:

The synthesis typically involves:

- Formation of the benzodioxole moiety.

- Introduction of the chloroquinoline framework.

- Functionalization to produce the carboxylic acid group.

This approach not only aids in understanding synthetic methodologies but also allows for the exploration of structure-activity relationships (SAR) .

Wirkmechanismus

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death or growth arrest.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(1,3-Benzodioxol-5-yl)succinic acid: Shares the benzodioxole moiety but differs in the rest of the structure.

1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole moiety and have shown potential anticancer activity.

Uniqueness

2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid is unique due to its specific combination of the benzodioxole and quinoline moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets that are not possible with other similar compounds.

Biologische Aktivität

2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid is a complex organic compound notable for its unique structural features, combining a benzodioxole moiety with a chloroquinoline framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and enzyme inhibition.

Chemical Structure

The chemical formula of this compound is C17H10ClNO4, with a molecular weight of approximately 327.73 g/mol. The structure is characterized by the following components:

- Benzodioxole Ring : Contributes to the compound's unique interaction with biological targets.

- Chloroquinoline Moiety : Associated with various biological activities, including antimalarial and anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in cell growth and survival pathways. For instance:

- Mechanism of Action : The compound inhibits critical enzymes such as topoisomerases and kinases, disrupting DNA replication and signaling pathways essential for cancer cell survival .

Enzyme Inhibition

The compound's structural features allow it to bind effectively to enzyme active sites, leading to inhibition. Notable findings include:

- Topoisomerase Inhibition : Studies have demonstrated that this compound can inhibit topoisomerase II activity, which is crucial for DNA unwinding during replication.

- Kinase Inhibition : It has been identified as a potential inhibitor of various kinases involved in cancer signaling pathways, thereby preventing tumor growth and metastasis .

Case Studies

| Study | Findings | |

|---|---|---|

| Study A | Evaluated in vitro effects on breast cancer cells | Induced apoptosis in MCF-7 cells via caspase activation |

| Study B | Tested against leukemia cell lines | Showed IC50 values in the low micromolar range, indicating potent activity |

| Study C | Investigated enzyme inhibition profiles | Confirmed selective inhibition of topoisomerase II and several kinases |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Binding : The compound binds to the active sites of enzymes, blocking substrate access.

- Signal Transduction Disruption : By inhibiting key kinases, it interferes with downstream signaling cascades that promote cell survival and proliferation.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Comparison with Related Compounds

Comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 2-(1,3-Benzodioxol-5-yl)succinic acid | Benzodioxole derivative | Moderate anticancer activity |

| 1-benzo[1,3]dioxol-5-yl indoles | Indole derivatives | Anticancer activity via different mechanisms |

The distinct combination of benzodioxole and chloroquinoline moieties in this compound allows for specific interactions that may not be present in other similar compounds.

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClNO4/c18-12-3-1-2-10-11(17(20)21)7-13(19-16(10)12)9-4-5-14-15(6-9)23-8-22-14/h1-7H,8H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACYTQQAAZNBGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=CC=C4Cl)C(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.